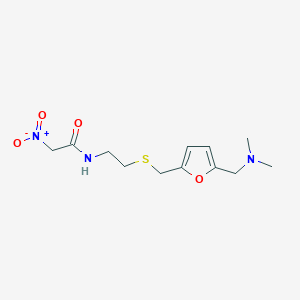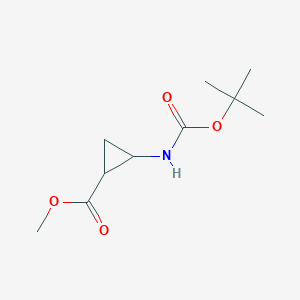
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Overview
Description
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals. In medicinal chemistry, it is used to develop potential drug candidates with improved pharmacokinetic properties . Additionally, it finds applications in the synthesis of peptides and other complex molecules in the field of biochemistry .
Mechanism of Action
The mechanism of action of methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate involves its ability to act as a precursor in various chemical reactions. It can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of different products that can interact with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and the products formed from the compound.
Comparison with Similar Compounds
methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is unique due to its specific structure and reactivity. Similar compounds include:
- trans-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester
- cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid ethyl ester
- cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid propyl ester These compounds share similar structural features but differ in their reactivity and applications due to variations in their ester groups.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)
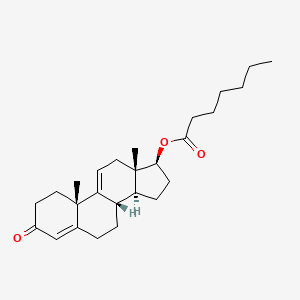
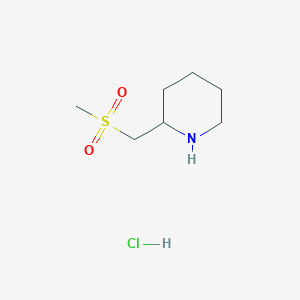
![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)
![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431201.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)
![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)
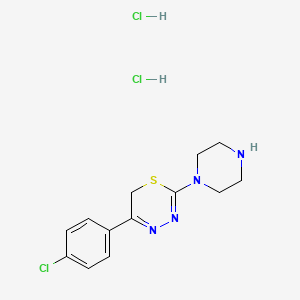

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
